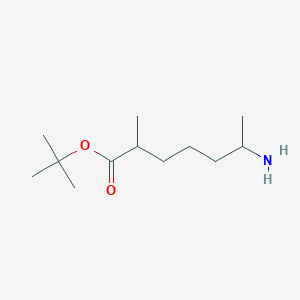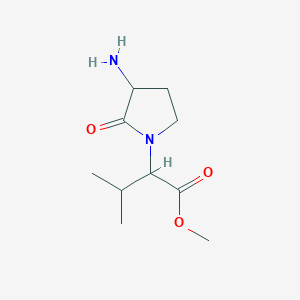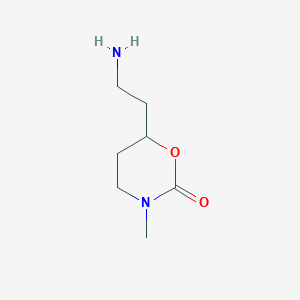![molecular formula C10H16O3 B15308537 2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)
2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{7-Oxaspiro[3It is a non-selective inhibitor of cyclooxygenase (COX) enzymes and is widely used as an analgesic and anti-inflammatory drug.
Métodos De Preparación
Industrial Production Methods: Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the synthetic route to ensure high yield and purity, as well as the use of cost-effective reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its biological activity, particularly its anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic applications in treating pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.
Comparación Con Compuestos Similares
- 2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid
- 2-{2-Methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid
- 2-{5,8-Dioxaspiro[3.5]nonan-6-yl}acetic acid
Comparison: 2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid is unique due to its specific spirocyclic structure and its role as a non-selective COX inhibitor. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-(7-oxaspiro[3.5]nonan-8-yl)acetic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)6-8-7-10(2-1-3-10)4-5-13-8/h8H,1-7H2,(H,11,12) |
Clave InChI |
ZBRQKUCZCNQFSY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCOC(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)

![Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine](/img/structure/B15308482.png)




![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)



